molecular formula C28H37N11O10 B1220062 Oaogdab CAS No. 73689-10-8

Oaogdab

Cat. No.: B1220062
CAS No.: 73689-10-8
M. Wt: 687.7 g/mol
InChI Key: GAVVRTCQVIUGPD-VYHVXXRISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Oaogdab, also known as this compound, is a useful research compound. Its molecular formula is C28H37N11O10 and its molecular weight is 687.7 g/mol. The purity is usually 95%.
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Properties

CAS No.

73689-10-8

Molecular Formula

C28H37N11O10

Molecular Weight

687.7 g/mol

IUPAC Name

[(2R,3S,4R,5R)-5-[6-[4-[[9-[(2R,3R,4R,5R)-3-acetyloxy-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]amino]butylamino]purin-9-yl]-3,4-dihydroxyoxolan-2-yl]methyl 2-aminoacetate

InChI

InChI=1S/C28H37N11O10/c1-13(41)47-22-20(44)14(7-40)48-28(22)39-12-37-18-24(33-10-35-26(18)39)31-5-3-2-4-30-23-17-25(34-9-32-23)38(11-36-17)27-21(45)19(43)15(49-27)8-46-16(42)6-29/h9-12,14-15,19-22,27-28,40,43-45H,2-8,29H2,1H3,(H,30,32,34)(H,31,33,35)/t14-,15-,19-,20-,21-,22-,27-,28-/m1/s1

InChI Key

GAVVRTCQVIUGPD-VYHVXXRISA-N

Isomeric SMILES

CC(=O)O[C@@H]1[C@@H]([C@H](O[C@H]1N2C=NC3=C(N=CN=C32)NCCCCNC4=C5C(=NC=N4)N(C=N5)[C@H]6[C@@H]([C@@H]([C@H](O6)COC(=O)CN)O)O)CO)O

SMILES

CC(=O)OC1C(C(OC1N2C=NC3=C(N=CN=C32)NCCCCNC4=C5C(=NC=N4)N(C=N5)C6C(C(C(O6)COC(=O)CN)O)O)CO)O

Canonical SMILES

CC(=O)OC1C(C(OC1N2C=NC3=C(N=CN=C32)NCCCCNC4=C5C(=NC=N4)N(C=N5)C6C(C(C(O6)COC(=O)CN)O)O)CO)O

Synonyms

2'(3')-O-acetyl-2'(3')-O-glycyl-1,2-di(adenosine-N(6)-yl)butane
OAOGDAB

Origin of Product

United States

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